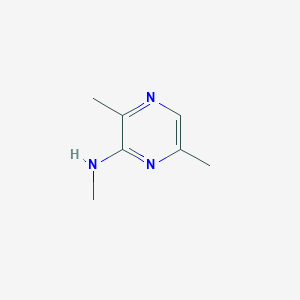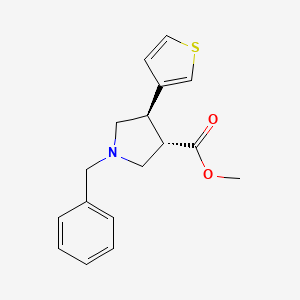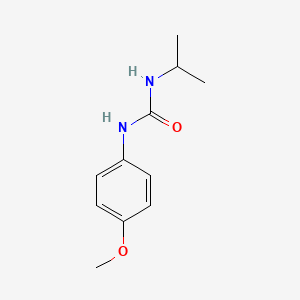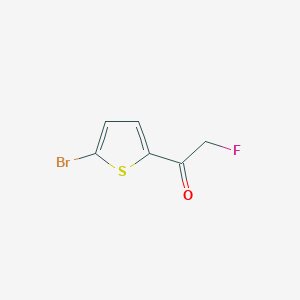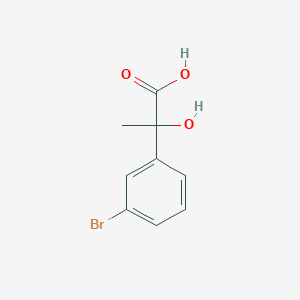
3-methanesulfonyl-2-methylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methanesulfonyl-2-methylfuran, also known as MSF, is a sulfur-containing heterocyclic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is a white crystalline solid with a molecular weight of 118.15 g/mol and a melting point of 120-122 °C. This compound has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets.
Wirkmechanismus
The exact mechanism of action of 3-methanesulfonyl-2-methylfuran is not fully understood, although it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, this compound has been shown to inhibit the activity of certain proteins, such as the pro-inflammatory cytokines interleukin-1 (IL-1) and tumor necrosis factor (TNF). It is also believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in recent years. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes, proteins, and receptors. In addition, this compound has been found to have neuroprotective effects, as well as the ability to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-methanesulfonyl-2-methylfuran in laboratory experiments is advantageous due to its low cost, ease of synthesis, and wide range of applications. Additionally, it is a relatively stable compound and is not highly toxic, making it safe to use in laboratory settings. However, there are some limitations to using this compound in laboratory experiments, including its relatively low solubility in water and its susceptibility to hydrolysis in acidic or basic conditions.
Zukünftige Richtungen
The potential applications of 3-methanesulfonyl-2-methylfuran are far-reaching and there are many future directions that can be explored. These include further investigation into its mechanism of action, its effects on other biological targets, and its potential as a therapeutic agent. Additionally, further research is needed to explore its potential as a drug delivery system, its ability to modulate the activity of certain proteins and enzymes, and its ability to reduce the risk of cardiovascular disease. Finally, further research is needed to explore the potential of this compound as an antioxidant, its ability to scavenge free radicals, and its ability to reduce oxidative stress.
Synthesemethoden
3-Methanesulfonyl-2-methylfuran can be synthesized from the reaction of 3-methanesulfonyl-2-methylpyridine and carbon disulfide in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through a nucleophilic aromatic substitution, where the sulfur atom of the carbon disulfide is replaced by the nitrogen atom of the 3-methanesulfonyl-2-methylpyridine, forming the desired product. The reaction is generally carried out at a temperature of 80-90 °C and can be completed within a few hours.
Wissenschaftliche Forschungsanwendungen
3-Methanesulfonyl-2-methylfuran has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets. It has been used in a variety of studies to investigate the mechanisms of action of various drugs, to study the effects of environmental pollutants, and to assess the toxicity of certain compounds. In addition, this compound has been used to study the structure and function of proteins, to analyze the properties of enzymes, and to investigate the effects of various compounds on the immune system.
Eigenschaften
IUPAC Name |
2-methyl-3-methylsulfonylfuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-5-6(3-4-9-5)10(2,7)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSWDYHWQZIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)
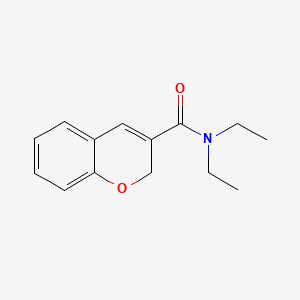
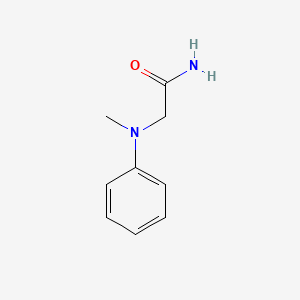
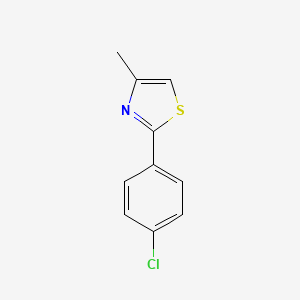
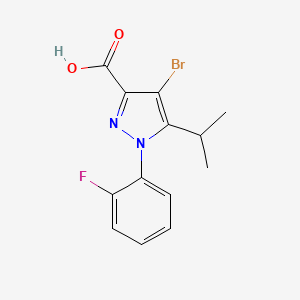
![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
